molecular formula C6H11BrO2 B1619401 Ethyl 3-bromo-2-methylpropanoate CAS No. 59154-46-0

Ethyl 3-bromo-2-methylpropanoate

Cat. No. B1619401
CAS RN: 59154-46-0
M. Wt: 195.05 g/mol
InChI Key: VTORDCJYLAYUQF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methylpropanoate is a chemical compound that belongs to the ester family. It is primarily used in organic synthesis and is an essential intermediate in the production of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Versatile Precursors for Organic Synthesis

Ethyl 3-bromo-2-methylpropanoate is a versatile precursor in the synthesis of enynes and enediynes, which are crucial in the construction of complex organic molecules. For example, (Z)-Ethyl 2,3-dibromopropenoate undergoes selective coupling reactions to produce functionalized enynes of defined geometry. These intermediates can be further elaborated into a wide range of organic compounds with potential applications in drug development and material science (Myers et al., 1989).

Characterization and Analysis Techniques

Ethyl 3-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers have been prepared and characterized using various spectroscopic and chromatographic methods. These compounds, characterized by halogen chain-end functionality, are studied for their potential applications in drug delivery systems as ATRP (Atom Transfer Radical Polymerization) macroinitiators. The detailed characterization provides insights into their structural and functional properties, paving the way for their application in creating bioconjugates for targeted drug delivery (Velázquez et al., 2020).

Pharmaceutical and Medicinal Chemistry

Ethyl 3-bromo-2-methylpropanoate serves as a building block in the synthesis of heterocycles, such as 5-R-benzyl-2-iminoselenazolidin-4-ones, from ethyl 3-aryl-2-bromopropanoates. These heterocyclic compounds are explored for their potential pharmacological activities, highlighting the role of Ethyl 3-bromo-2-methylpropanoate in the development of new therapeutic agents (Obushak et al., 2004).

properties

IUPAC Name

ethyl 3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORDCJYLAYUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275957, DTXSID10886352
Record name Ethyl 3-bromo-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-methylpropanoate

CAS RN

59154-46-0, 146502-52-5
Record name Ethyl 3-bromo-2-methylpropanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Ethyl 3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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